molecular formula C3H6BrNO2S B13212838 2-Bromoprop-2-ene-1-sulfonamide

2-Bromoprop-2-ene-1-sulfonamide

Cat. No.: B13212838
M. Wt: 200.06 g/mol
InChI Key: MMMPPUZQDRNZJB-UHFFFAOYSA-N
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Description

2-Bromoprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C₃H₆BrNO₂S It is a sulfonamide derivative, which means it contains a sulfonamide group (SO₂NH₂) attached to a brominated propene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoprop-2-ene-1-sulfonamide typically involves the reaction of 2-bromopropene with a sulfonamide precursor. One common method is the reaction of 2-bromopropene with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromoprop-2-ene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-Bromoprop-2-ene-1-sulfonamide is an organosulfur compound featuring a sulfonamide functional group connected to a brominated propene structure. The molecular structure includes a double bond between the second and third carbon atoms, with a bromine atom at the second position and a sulfonamide group (-SO2NH2) at the first position. The reactivity of this compound arises from the electrophilic nature of the bromine atom and the nucleophilic characteristics of the sulfonamide group. Studies suggest that this compound's interactions with nucleophiles and electrophiles may have potential applications in drug design and development, specifically as an antibacterial agent.

Potential Applications of Sulfonamide Derivatives

Sulfonamide derivatives have a wide range of applications in medicinal chemistry . Research indicates that sulfonamide derivatives can be used as bromodomain protein inhibitors for treating or preventing diseases associated with bromodomain proteins .

ApplicationDescription
Anticancer Agents N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide has demonstrated substantial selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells . This compound effectively induced cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells .
Lung Cancer Treatment N,N′-(1,4-phenylene)bis{N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)} showed activity against lung cancer cells (A549) while sparing non-cancerous cells . It also induced autophagy, depleted glutathione, and enhanced the antiproliferative impact of cis-platin, suggesting its potential as a therapeutic agent for lung cancer treatment .
Antitumor Drugs (5-methoxy-2,2-dimethyl-2H-chromen-8-yl)(1-methyl-1H-indol-5-yl)methanone demonstrated cytotoxicity against multiple human cancer cell lines . Mechanistic investigations revealed that this compound caused cell-cycle arrest, inhibited tubulin polymerization, and induced cell apoptosis by accumulating reactive oxygen species and collapsing mitochondrial membrane potential . Importantly, this compound exhibited low toxicity to normal cells and showed effectiveness against drug-resistant cells .
Inhibitors of TbNMT Pyrazole sulfonamide is a potent inhibitor of TbNMT, which is an attractive therapeutic target for the treatment of human African trypanosomiasis (HAT) .
Keap1-Nrf2 PPI Inhibitors Phenyl bis-sulfonamide PPI inhibitors that bind to Keap1 at submicromolar concentrations .
Treatment of various diseases Recent studies have confirmed the use of the BET bromodomain as a target to treat a variety of cancers, atherosclerosis, inflammation and HIV infection .

Case Studies

  • Optimization of Pyrazole Sulfonamides: Modifications to pyrazole sulfonamides have markedly improved blood–brain barrier permeability, achieved by reducing polar surface area and capping the sulfonamide . Replacing the core aromatic with a flexible linker significantly improved the in vitro and in vivo activity .
  • Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction (PPI) Inhibitors: Phenyl bis-sulfonamide PPI inhibitors bind to Keap1 at submicromolar concentrations and induce the transcriptional activity of Nrf2 .
  • Cocoa Polyphenols: Cocoa polyphenols can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-Bromoprop-2-ene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromoprop-2-ene-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications .

Biological Activity

2-Bromoprop-2-ene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a sulfonamide group, which are pivotal for its biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound against various bacterial strains can be summarized as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.014
Enterococcus faecalis0.156
Escherichia coliNot effective
Pseudomonas aeruginosaNot effective

These results indicate that this compound exhibits strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing limited or no efficacy against Gram-negative bacteria like E. coli and P. aeruginosa .

The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of folate synthesis in bacteria, similar to other sulfonamides. This inhibition disrupts vital metabolic pathways necessary for bacterial growth and replication .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells.

Cell Viability Studies

Studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines:

Cell LineIC50 (μg/mL)
HT-29 (Colorectal adenocarcinoma)5
LN229 (Glioblastoma)1.6

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Case Studies

In clinical settings, compounds similar to this compound have been used effectively against multidrug-resistant bacterial infections. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of sulfonamide-based compounds in treating resistant infections .

Safety and Toxicity

While the biological activity of this compound is promising, safety profiles must be considered. Sulfonamides can cause adverse reactions such as allergic responses and gastrointestinal disturbances. Studies indicate that the incidence of serious reactions ranges between 3% to 8%, similar to penicillin allergies .

Properties

Molecular Formula

C3H6BrNO2S

Molecular Weight

200.06 g/mol

IUPAC Name

2-bromoprop-2-ene-1-sulfonamide

InChI

InChI=1S/C3H6BrNO2S/c1-3(4)2-8(5,6)7/h1-2H2,(H2,5,6,7)

InChI Key

MMMPPUZQDRNZJB-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)N)Br

Origin of Product

United States

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